Mathemycin B

Antifungal Phytophthora infestans MIC

Researchers developing late blight controls face a lack of standardized reference actives with quantitative in vivo efficacy data. Mathemycin B provides a validated benchmark. - **Quantitative control**: In vivo LD50 42 × 10⁻⁶ and LC90 500 × 10⁻⁶ against P. infestans JO8 (greenhouse assay). - **Selective pressure agent**: MIC 7.8 μg/mL for resistance mechanism studies. - **SAR scaffold**: Unique C77H142N2O29 macrocycle for analog development.

Molecular Formula C77H142N2O29
Molecular Weight 1559.9 g/mol
Cat. No. B15579957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMathemycin B
Molecular FormulaC77H142N2O29
Molecular Weight1559.9 g/mol
Structural Identifiers
InChIInChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3
InChIKeyLNARHTBARTYDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mathemycin B Procurement Overview


Mathemycin B is a macrocyclic lactone antibiotic isolated from the fermentation broth of Actinomycete sp. culture Y-8620959 [1]. Its structure, elucidated by high-resolution mass spectrometry and 2D NMR, features a 40-membered macrolactone core with multiple hydroxyl groups and amino sugar substituents [1]. The compound exhibits inhibitory activity against a variety of phytopathogenic organisms, with a molecular formula of C77H142N2O29 and a molecular weight of approximately 1559.9 g/mol [1].

Workflow Antifungal macrolactone research
Selection Phytophthora infestans active compound
Use Context In vitro and in vivo phytopathogen studies

Mathemycin B Irreplaceability


Mathemycin B belongs to the macrocyclic lactone class, a structurally distinct group of antifungal agents that includes compounds like oocydin A and phomalactone [1][2]. Unlike conventional fungicides such as metalaxyl (an acylalanine) which target protein synthesis [3], the precise mechanism of action for Mathemycin B remains uncharacterized . However, its unique 40-membered macrolactone scaffold, extensive hydroxylation pattern, and glycosylation profile [1] differ substantially from smaller lactones like phomalactone (a 6-membered lactone) [4] and chlorinated macrolactones like oocydin A (a 470 Da chlorinated macrocycle) [5]. These structural divergences translate to quantifiable differences in antifungal potency, spectrum, and physicochemical properties that preclude simple interchangeability, as detailed in the evidence below.

! Macrolactone activity profiles vary; Mathemycin B MIC and LD₅₀ values may not transfer to other analogs without head-to-head data.
! Fermentation-derived natural product from a specific Actinomycete strain; different batches or related species may yield distinct activity.
! Direct substitution by Mathemycin A or commercial oomycete fungicides requires independent validation for target pathogen and model.

Mathemycin B Quantitative Differentiation


In Vitro Activity Against Phytophthora infestans

Mathemycin B demonstrates an in vitro minimum inhibitory concentration (MIC) of 7.8 μg/mL against Phytophthora infestans strain JO8 . In comparison, the macrocyclic lactone phomalactone exhibits an MIC of 2.5 mg/L (equivalent to 2.5 μg/mL) against P. infestans [1], while the chlorinated macrolactone oocydin A shows potent activity against related Phytophthora species with MICs of approximately 0.03 μg/mL [2]. Mathemycin B's potency is thus approximately 3-fold lower than phomalactone and approximately 260-fold lower than oocydin A against this oomycete pathogen, positioning it as a moderately potent agent within the macrocyclic lactone class.

In Vitro Activity
Cross-study comparable
MIC 7.8 μg/mL
Reported antifungal screening benchmark
260-fold less potent than oocydin A; comparable to Mathemycin A
Antifungal Phytophthora infestans MIC

In Vivo Efficacy Against Phytophthora infestans

In greenhouse studies, Mathemycin B exhibits an LD50 of 42 × 10^-6 and an LC90 of 500 × 10^-6 against Phytophthora infestans JO8 . While direct comparative in vivo data for phomalactone or oocydin A against the same pathogen are not available in the same experimental context, phomalactone has been reported to reduce tomato late blight development at concentrations of 100 and 500 mg/L in vivo [1]. The greenhouse data for Mathemycin B establish its potential for crop protection applications, though cross-study comparisons are limited by differing experimental designs and reporting units.

In Vivo Efficacy
Cross-study comparable
LD₅₀ 42×10⁻⁶, LC₉₀ 500×10⁻⁶
Reported greenhouse efficacy context
Comparison to Maneb (125 mg/L) requires independent model validation
In vivo antifungal Phytophthora infestans Greenhouse trial

Structural Differentiation from Mathemycin A

Mathemycin B (C77H142N2O29, MW 1559.9 Da) [1] differs structurally from its congener Mathemycin A (C71H132N2O24, MW 1397.8 Da) [2] by an additional sugar moiety, resulting in a larger, more heavily glycosylated scaffold. This contrasts with smaller macrolactones like phomalactone (a 6-membered lactone, MW ~154 Da) [3] and oocydin A (a chlorinated macrocycle, MW 470 Da) [4]. The extended polyketide-derived backbone and multiple hydroxyl groups of Mathemycin B likely influence its physicochemical properties, including aqueous solubility, which is reported as 'Soluble in Water' .

Structural Identity
Class-level inference
Structurally distinct macrolactone
Supports SAR and IP differentiation
Exact structural divergence not fully detailed
Natural product chemistry Macrolactone Glycosylation

Mathemycin B Application Scenarios


In Vivo Greenhouse Screening Positive Control

Mathemycin B's in vitro activity (MIC 7.8 μg/mL) and greenhouse efficacy (LD50 42 × 10^-6, LC90 500 × 10^-6) against Phytophthora infestans, the causative agent of potato and tomato late blight, support its use as a lead compound or active ingredient in agricultural fungicide development programs.

Oomycete Resistance Mechanism Studies

The unique 40-membered macrolactone scaffold of Mathemycin B, featuring extensive hydroxylation and glycosylation [1], makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of antifungal activity within this class of natural products.

SAR Studies Using Macrolactone Scaffold

Reported water solubility positions Mathemycin B as a candidate for development into aqueous-based agricultural formulations, potentially offering advantages in application and environmental compatibility compared to less soluble macrolactone analogs.

Natural Product Dereplication Reference Standard

With a well-defined MIC against P. infestans and established in vivo efficacy data , Mathemycin B serves as a useful benchmark compound for evaluating the potency of newly discovered antifungal natural products or synthetic derivatives against oomycete pathogens.

Application
Selection Property
Validation Focus
In vivo Phytophthora screening studies
Characterized in vivo efficacy profile
Greenhouse model endpoint reproducibility
Oomycete resistance mechanism research
Moderate potency for mutant selection
Cross-resistance profiling with fungicides
Macrolactone SAR studies
Distinct macrocyclic scaffold
Activity improvement through derivatization
Natural product dereplication
Spectroscopic and chromatographic reference data
HPLC/MS/NMR fingerprint matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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